molecular formula C19H20N2O3 B5537657 N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide

Cat. No. B5537657
M. Wt: 324.4 g/mol
InChI Key: RGAHVBJZJMXVQC-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide is a compound that has garnered interest in the field of chemistry due to its unique structure and properties. This compound belongs to a class of isoxazole derivatives which are known for their diverse range of activities and applications in various chemical and pharmaceutical domains.

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide, often involves the preparation of N-substituted propanamide derivatives. For example, Tatee et al. (1986) described the synthesis of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, emphasizing the role of the 3-amino moiety and substituents on the isoxazolyl group in determining the compound's properties (Tatee et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide has been characterized using various spectroscopic techniques. For instance, Gültekin et al. (2020) utilized XRD, FT-IR, UV–Vis, and NMR techniques to characterize methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, a compound with a similar structure (Gültekin et al., 2020).

Chemical Reactions and Properties

Isoxazole derivatives, including N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide, often exhibit interesting chemical reactions due to their functional groups. Berk et al. (2001) synthesized compounds with a similar structure and tested their anti-inflammatory activity and gastric ulceration potential (Berk et al., 2001).

Physical Properties Analysis

The physical properties of such compounds are often determined through experimental and theoretical studies. For example, Halim and Ibrahim (2017) conducted DFT calculations and spectroscopic analysis to understand the electronic structure and physical properties of a related compound (Halim & Ibrahim, 2017).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives are influenced by their molecular structure and substituents. Studies like those by Subbanwad et al. (2002), which synthesized new isoxazolines and evaluated their antimicrobial activity, provide insight into the chemical behavior of such compounds (Subbanwad et al., 2002).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized novel derivatives involving naphthalen-1-yl propanamide structures, studying their antimicrobial activity. These compounds, including various substituents, were evaluated for their action against bacteria and fungi. Notably, specific derivatives exhibited significant antifungal activity against certain fungi at potency comparable to ketoconazole, and anti-gram-positive bacterial activity at the half potency of chloramphenicol. This highlights the potential of N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide derivatives in antimicrobial research and applications (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Computational and Theoretical Studies

The compound and its derivatives have been subjects in computational and theoretical studies to understand their molecular structure, interactions, and properties. For instance, computational chemical studies have been performed on models to predict structural and energetic parameters, enhancing the understanding of the interactions at a molecular level. These studies contribute to the design and synthesis of more effective compounds with specific properties (Topiol & Sabio, 1989).

Characterization and Property Analysis

Further research involved the characterization of derivatives using techniques like XRD, FT-IR, UV-Vis, and NMR, alongside theoretical calculations to assess their chemical activities and properties. Such detailed analyses are crucial for understanding the electrophilic and nucleophilic nature of the compounds, which in turn influences their reactivity and potential applications in various fields, including material science and pharmaceuticals (Gültekin et al., 2020).

Novel Applications and Interactions

The synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities also underline the versatility of N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide derivatives. These studies not only showcase the antimicrobial potential but also explore the cytotoxic activities against various cancer cell lines, providing a foundation for future anticancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

properties

IUPAC Name

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-naphthalen-2-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-10-18(24-20-13)12-21(3)19(22)14(2)23-17-9-8-15-6-4-5-7-16(15)11-17/h4-11,14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHVBJZJMXVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)C(=O)C(C)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide

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